molecular formula C10H11NO B1344215 3-Ethoxy-4-methylbenzonitrile CAS No. 182287-57-6

3-Ethoxy-4-methylbenzonitrile

Cat. No. B1344215
M. Wt: 161.2 g/mol
InChI Key: APQKJXQIJNAJAO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylbenzonitrile is a chemical compound with the molecular formula C10H11NO2 . It is used in various chemical reactions and has a boiling point of 263.9±28.0 °C and a density of 1.03±0.1 g/cm3 .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-methylbenzonitrile involves several steps. The raw materials used in the synthesis are easy to obtain, and the reaction conditions are moderate . The post-treatment is simple and convenient, and the acetic anhydride used in the process can be recycled and reused . This method of synthesis is cost-effective, environmentally friendly, and results in high yield and purity .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-methylbenzonitrile can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for a more detailed analysis .


Chemical Reactions Analysis

3-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions. For instance, 4-Hydroxy-3-methoxybenzonitrile, a related compound, yields 4-hydroxy-3-methoxybenzamide upon treatment with sodium perborate .


Physical And Chemical Properties Analysis

3-Ethoxy-4-methylbenzonitrile has a boiling point of 263.9±28.0 °C and a density of 1.03±0.1 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

3-Ethoxy-4-methylbenzonitrile serves as an important intermediate in organic synthesis, facilitating the production of various compounds. For instance, it is utilized in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, achieved through esterification and etherification processes starting from 4-methylsalicylic acid. This synthesis demonstrates the compound's role in producing ethoxycarbonyl derivatives with significant yields, highlighting its utility in organic chemistry research and applications (W. Mi, 2006).

Applications in Medicinal Chemistry

Thermochemistry and Physical Properties

An experimental and theoretical study focused on methylbenzonitriles, including variants like 3-Ethoxy-4-methylbenzonitrile, investigated their gas-phase enthalpies of formation. This research utilized combustion calorimetry and the transpiration method, combined with composite ab initio methods, to accurately determine these compounds' thermochemical properties. The results provide valuable insights into the interactions between cyano and methyl groups, offering a foundation for estimating thermochemical properties in similar compounds. Such studies are crucial for understanding the fundamental properties and behaviors of organic molecules in various conditions (K. Zaitseva et al., 2015).

Sensor Development and Environmental Monitoring

The compound's derivatives have been explored for their potential in environmental monitoring, such as in the development of resistive-type CO2 gas sensors. Ethynylated-thiourea derivatives, related to 3-Ethoxy-4-methylbenzonitrile, have shown significant promise in detecting CO2 gas through changes in resistance values. These sensors operate at room temperature and exhibit fast response and recovery times, making them suitable for practical applications in environmental sensing. This research highlights the compound's versatility and potential in contributing to novel sensor technologies for monitoring and detecting atmospheric gases (A. Daud, K. A. Wahid, W. Khairul, 2019).

Future Directions

While specific future directions for 3-Ethoxy-4-methylbenzonitrile are not mentioned in the search results, its use as a chemical intermediate suggests potential applications in the synthesis of new compounds and in various chemical reactions .

properties

IUPAC Name

3-ethoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQKJXQIJNAJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625932
Record name 3-Ethoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methylbenzonitrile

CAS RN

182287-57-6
Record name 3-Ethoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g (75 mmol) of 4-methyl-3-hydroxybenzonitrile were deprotonated with 1 eq. of NaH in 100 ml of DMF and then ethylated on the oxygen with 112 mmol of iodoethane. 8.8 g of product were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
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reactant
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reactant
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112 mmol
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

Into a reaction vessel was charged sodium hydride (4.8 g, 0.12 mol) and N,N′-dimethylformamide (40 ml), and a solution obtained by dissolving 4-cyano-2-hydroxytoluene (14) (13.3 g, 0.1 mol) in N,N′-dimethylformamide (40 ml) in an ice bath was dropped on this, and the solution was stirred for 1.0 hour at room temperature. Subsequently, ethyl iodide (18.7 g, 0.12 mol) was dropped in an ice water, and the solution was stirred for 1.5 hours at room temperature. To the reaction liquid was added water and extracted with ethyl acetate, then, washed with saturated saline, dried, and the solvent was distilled off under reduced pressure, to obtain 4-cyano-2-ethoxytoluene (15) (16.1 g, yield from (14) is 99%).
Quantity
4.8 g
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reactant
Reaction Step One
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40 mL
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solvent
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13.3 g
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reactant
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40 mL
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solvent
Reaction Step Two
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18.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
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reactant
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